2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
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Overview
Description
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a chemical compound used for pharmaceutical testing . It has a molecular formula of C15H19Cl2FN2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to an oxazole ring, which is further substituted with a fluorobenzyl group . The molecular weight is 333.23 .Scientific Research Applications
Radiosynthesis for NMDA Receptor Imaging
- Application : Used in the radiosynthesis of a NR2B-selective NMDA receptor antagonist, labeled with carbon-11 for in vivo imaging by positron emission tomography (PET) (Labas et al., 2009).
Synthesis of Hybrid Molecular Structures
- Application : Involved in the synthesis of compounds like 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, demonstrating the chemical's utility in creating complex molecular structures (Y. Duan-zhi, 2005).
5-HT2 Antagonist Activity Research
- Application : Employed in the synthesis of compounds with 5-HT2 antagonist activity, useful in neurological and psychiatric research (Watanabe et al., 1993).
Inotropic Activity Evaluation
- Application : Used in the synthesis of derivatives for evaluating positive inotropic activity, contributing to cardiovascular research (Ji-Yong Liu et al., 2009).
Corrosion Inhibition Studies
- Application : Involved in quantum chemical and molecular dynamic simulation studies for predicting the inhibition efficiencies on the corrosion of iron, demonstrating its potential in materials science (Kaya et al., 2016).
Antituberculosis Activity
- Application : Part of the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors, showing its role in the development of new antibacterial agents (Jeankumar et al., 2013).
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O.2ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;;/h4-7,10,14,17H,1-3,8-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZORSADPKKTEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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